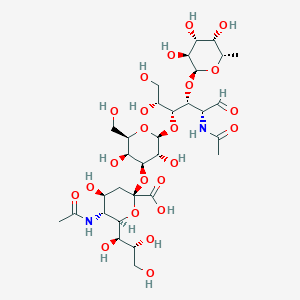

Sialyl-Lewis X

Vue d'ensemble

Description

Le chlorure de 2,3-diaminophénazinium, communément appelé DAPH, est un dérivé de la phénazine. Les composés de la phénazine sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale et en science des matériaux. Le DAPH est particulièrement reconnu pour ses propriétés thérapeutiques potentielles, notamment ses activités antibactériennes et antivirales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le DAPH peut être synthétisé par oxydation catalytique directe de l'o-phénylène diamine avec un complexe de fer(III), spécifiquement [Fe(1,10-phénanthroline)2Cl2]NO3, dans l'éthanol en conditions aérobies . La réaction implique les étapes suivantes :

- Dissoudre l'o-phénylène diamine dans l'éthanol.

- Ajouter le complexe de fer(III) à la solution.

- Laisser la réaction se dérouler en conditions aérobies.

- Isoler le produit par cristallisation.

La structure cristalline et la complexité moléculaire du DAPH sont confirmées à l'aide de diverses méthodes spectroscopiques et d'une analyse structurale par diffraction des rayons X sur monocristal .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du DAPH ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour assurer un rendement et une pureté élevés. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité.

Analyse Des Réactions Chimiques

Reactions of Sialyl-Lewis X

- Glycosylation: this compound is synthesized through glycosylation reactions, where monosaccharide units are linked together to form the tetrasaccharide structure . Fucosyltransferases (FUT3, FUT5, FUT6, and FUT7) and sialyltransferases (ST3GAL3, ST3GAL4, and ST3GAL6) are involved in this process .

- Sulfation: this compound can undergo sulfation, which is essential for its binding to L-selectin .

- Metabolic Inhibition: 5-thiofucose is metabolized by cells to produce a new nucleotide sugar that impairs this compound biosynthesis and cell adhesiveness .

- Selectin Binding: this compound binds to E-selectin, P-selectin, and L-selectin, which mediates leukocyte tethering and rolling . The binding to E-selectin has been studied in detail, with specific amino acids in the binding pocket identified .

- Chemoenzymatic Synthesis of O-Sulfated Sialyl Lewis x Antigens: Taking advantage of a bacterial sialyltransferase mutant that can catalyze the transfer of different sialic acid forms from the corresponding sugar nucleotide donors to Lewis x antigens, which are fucosylated glycans, as well as an efficient one-pot multienzyme sialylation system, O-sulfated sialyl Lewis x antigens containing different sialic acid forms and O-sulfation at different locations were systematically synthesized by chemoenzymatic methods .

This compound in Cancer

This compound plays a role in cancer metastasis, facilitating the extravasation of cancer cells out of the bloodstream . It is also expressed by cells present in Hodgkin disease and some leukemias . this compound is being researched for the detection and treatment of immune disorders because of its presence on leukocytes . Metabolic engineering strategies have been used to inhibit the biosynthesis of this compound in cancer cells .

This compound and Inflammation

This compound plays a key role in the inflammatory response and may be used to increase the leukocyte response to infections . It mediates inflammatory extravasation of granulocytes and monocytes .

Applications De Recherche Scientifique

Immunology and Inflammation

Role in Lymphocyte Homing

sLe^x is crucial for the homing of lymphocytes to lymphoid tissues. Recent studies have shown that monoclonal antibodies targeting sLe^x can inhibit L-selectin-mediated lymphocyte rolling. For instance, the novel antibody SF1 significantly reduced lymphocyte homing to peripheral lymph nodes and nasal-associated lymphoid tissues in mice, indicating its potential as a therapeutic agent against immune-related diseases like allergic rhinitis .

Therapeutic Target in Allergic Responses

The same study demonstrated that SF1 could suppress Th2 immune responses associated with allergic reactions, suggesting that sLe^x could be targeted for therapeutic interventions in allergic conditions .

Cancer Research

Prognostic Marker

sLe^x has been implicated as a significant prognostic marker in various cancers. A meta-analysis revealed that overexpression of sLe^x correlates with poor prognosis, including increased rates of lymphatic invasion and overall survival rates across different cancer types . The findings highlight the importance of sLe^x in tumor metastasis and recurrence.

Mechanism of Tumor Cell Adhesion

In colon cancer, the interaction between E-selectin and sLe^x facilitates the adhesion of cancer cells to endothelial cells. This process is critical for metastasis; studies have shown that blocking this interaction can inhibit the migration of colon cancer cells .

Gene Therapy Applications

Lentiviral Vectors

sLe^x is also explored in gene therapy contexts. For example, lentiviral vectors engineered to express sLe^x have been utilized to enhance the targeting of hematopoietic stem cells (HSCs) for genetic correction in diseases like X-linked adrenoleukodystrophy (X-ALD). This approach aims to improve the efficacy of HSC transplantation by increasing the homing efficiency of corrected cells .

Case Studies and Experimental Findings

Mécanisme D'action

DAPH exerts its effects through several mechanisms:

Inhibition of Enzymes: DAPH can inhibit enzymes such as BACE1, which is involved in the formation of amyloid-beta plaques in Alzheimer’s disease.

Antioxidant Activity: DAPH activates the Nrf2/HO-1 pathway, which helps reduce oxidative stress and inflammation.

Antibacterial Activity: DAPH disrupts bacterial cell membranes, leading to cell death.

Comparaison Avec Des Composés Similaires

Le DAPH peut être comparé à d'autres dérivés de la phénazine, tels que :

Acide phénazine-1-carboxylique : Connu pour ses propriétés antifongiques.

Pyocyanine : Présente des activités antibactériennes et cytotoxiques.

Acide phénazine-1,6-dicarboxylique : Utilisé dans la synthèse de divers composés organiques.

Unicité

Le DAPH est unique en raison de ses activités antibactériennes et antivirales doubles, ainsi que de ses applications thérapeutiques potentielles dans les maladies neurodégénératives . Sa capacité à inhiber la formation de fibrilles d'amyloïde-bêta le distingue des autres dérivés de la phénazine.

Activité Biologique

Sialyl-Lewis X (sLeX) is a carbohydrate antigen that plays a critical role in various biological processes, particularly in cell adhesion, immune response, and cancer metastasis. This article explores the biological activity of sLeX, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a glycan structure characterized by the presence of sialic acid, fucose, and N-acetylglucosamine. It is primarily expressed on glycoproteins and glycolipids on cell surfaces and is recognized for its involvement in mediating interactions between cells and selectins during inflammatory responses.

Biological Functions

1. Cell Adhesion and Inflammation

- sLeX serves as a ligand for selectins (E-selectin, P-selectin, and L-selectin), which are critical for leukocyte rolling and adhesion during inflammation. This interaction facilitates the migration of immune cells to sites of injury or infection .

- Studies have shown that sLeX is essential for lymphocyte homing to peripheral lymph nodes. Mice deficient in fucosyltransferases that synthesize sLeX exhibit significantly impaired lymphocyte trafficking .

2. Cancer Metastasis

- High expression levels of sLeX have been correlated with aggressive cancer phenotypes. It is often found on the surface of malignant cells, promoting their ability to extravasate from blood vessels and invade surrounding tissues .

- In colon cancer, the expression of sLeX is regulated by fucosyltransferases and has been linked to poor prognosis. The competition between the expression of sLeX and other antigens like Sd(a) highlights its significance in tumor biology .

3. Fertilization and Development

- Research indicates that sLeX is involved in sperm-egg binding, particularly during fertilization. It has been identified as a critical component on the zona pellucida glycoproteins .

- In trophoblasts, increased expression of sLeX enhances adhesion to uterine epithelial cells, suggesting its role in embryo implantation .

Case Studies

- Cancer Prognosis

- Lymphocyte Homing

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPKDLYOBZWBT-NYLDSJSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913167 | |

| Record name | 3′-Sialyl-Lewis X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sialyl-Lewis X | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98603-84-0 | |

| Record name | Sialyl-Lewis X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98603-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sialyl lewis X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098603840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′-Sialyl-Lewis X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIALYL LEWIS X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PS35WG8U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sialyl-Lewis X | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.